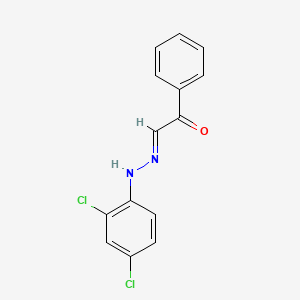
2-oxo-2-phenylacetaldehyde N-(2,4-dichlorophenyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxo-2-phenylacetaldehyde N-(2,4-dichlorophenyl)hydrazone, also known as DCPH, is a chemical compound that has been widely used in scientific research. It is a hydrazone derivative of 2-oxo-2-phenylacetaldehyde and 2,4-dichlorophenylhydrazine, which has been synthesized and studied for its various applications in the field of chemistry and biology.
Wissenschaftliche Forschungsanwendungen
Antifungal Activity and Organic Synthesis
Compounds structurally related to 2-oxo-2-phenylacetaldehyde N-(2,4-dichlorophenyl)hydrazone have been synthesized and evaluated for their antifungal properties. Dutta, Goswami, and Kataky (1986) synthesized a series of 1-(2,4-dichlorobenzoyl) hydrazones and 2-aryl/aralkyl-5-(2,4-dichlorophenyl)-1,3,4-oxadiazoles, demonstrating fungitoxic properties against Alternaria tenuis and Curvularia verruciformis, highlighting the potential of these compounds in developing antifungal agents Dutta, M. M., Goswami, B. N., & Kataky, J. C. (1986). Studies on biologically active heterocycles. Part I. Synthesis and antifungal activity of some new aroyl hydrazones and 2,5‐disubstituted‐1,3,4‐oxadiazoles. Journal of Heterocyclic Chemistry, 23(3), 793-795..
Colorimetric Sensing
Gupta, Singh, and Gupta (2014) developed novel biologically active hydrazones as colorimetric sensors for cyanide and acetate ions, showcasing the utility of these compounds in environmental monitoring and analytical chemistry. Their study revealed selective colorimetric changes upon interaction with specific anions, underscoring the potential of hydrazones in the development of sensitive and selective chemical sensors Gupta, V., Singh, A. K., & Gupta, N. (2014). Colorimetric sensor for cyanide and acetate ion using novel biologically active hydrazones. Sensors and Actuators B: Chemical, 204, 125-135..
Electrochemical Oxidation and Synthetic Applications
Shusterman-Honger and Becker (2015) explored the electrochemical oxidation of organic compounds containing CN double bonds, including hydrazones derived from aromatic aldehydes and acetophenones. Their findings have implications for the synthesis of azines and acetophenones, demonstrating the relevance of these reactions in organic synthesis and electrochemical studies Shusterman-Honger, Y., & Becker, J. (2015). Electrochemical oxidation of organic compounds containing CN double bonds. Journal of Electroanalytical Chemistry, 740, 105-113..
Dye Synthesis and Fabric Discoloration
Qian, Zhao, Dai, and Huang (2017) synthesized bi-heterocyclic hydrazone dyes and investigated their application in fabric discoloration. Their research highlights the potential of hydrazone derivatives in textile dyeing and fabric color modulation, contributing to the development of new materials with adjustable optical properties Qian, H., Zhao, X.-l., Dai, Y.-C., & Huang, W. (2017). Visualized fabric discoloration of bi-heterocyclic hydrazone dyes. Dyes and Pigments, 143, 223-231..
Eigenschaften
IUPAC Name |
(2E)-2-[(2,4-dichlorophenyl)hydrazinylidene]-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O/c15-11-6-7-13(12(16)8-11)18-17-9-14(19)10-4-2-1-3-5-10/h1-9,18H/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEMQJUGHQUXHP-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=NNC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=N/NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-2-phenylacetaldehyde N-(2,4-dichlorophenyl)hydrazone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

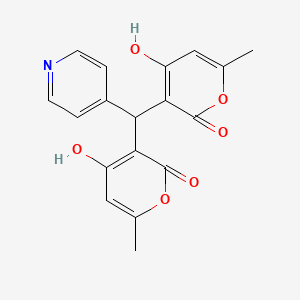
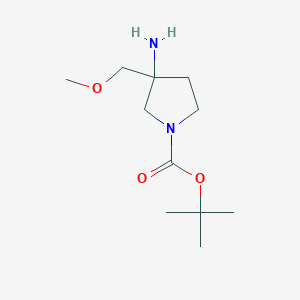
![2-chloro-N-methyl-N-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]quinoline-4-carboxamide](/img/structure/B2565537.png)
![1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone](/img/structure/B2565538.png)
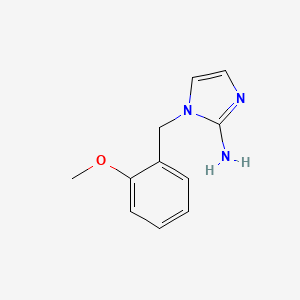
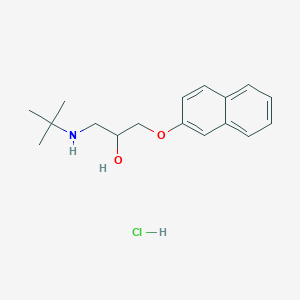
![2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2565543.png)
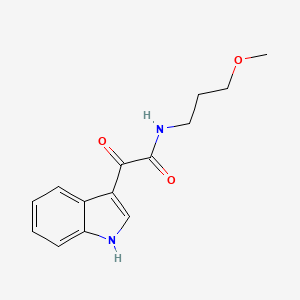
![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-2-carboxamide](/img/structure/B2565546.png)
![6-methylspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride salt](/img/structure/B2565549.png)
![7-Ethoxy-5-(4-ethoxyphenyl)-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2565552.png)
![Tert-butyl N-[[(1S,5R)-4-oxo-1-bicyclo[3.2.0]heptanyl]methyl]carbamate](/img/structure/B2565555.png)

![5-Methyl-7-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2565557.png)